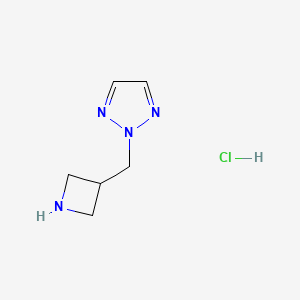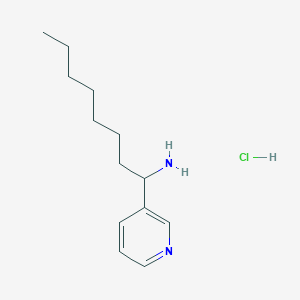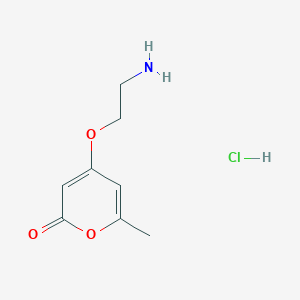
4-(2-氨基乙氧基)-6-甲基-2H-吡喃-2-酮盐酸盐
描述
The compound is a derivative of 4-(2-Aminoethoxy)aniline hydrochloride . This compound has a molecular weight of 188.66 .
Synthesis Analysis
While specific synthesis methods for “4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride” are not available, similar compounds such as 2-Aminoethoxycalix4resorcinarenes have been synthesized via surface functionalization . Another related compound, [2-(2-aminoethoxy)ethoxy] acetic acid, has been synthesized using a novel synthetic reaction scheme .Molecular Structure Analysis
The InChI code for 4-(2-Aminoethoxy)aniline hydrochloride is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H .Chemical Reactions Analysis
Amines, which are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an alkyl or aryl group, can be analyzed using ion-exchange chromatography with suppressed conductivity .科学研究应用
合成和生物活性
抗球虫和抗菌活性:已经探索了源自呋喃的化合物(包括吡喃衍生物)的抗球虫和抗菌活性。例如,5,6-二氢-6-甲氧基-2-甲基-2-(4'-联苯基)-2H-吡喃-3(4H)-酮的 5-氨基衍生物的合成显示出作为球虫抑制剂的显着活性,为鸡提供对艾美球虫的保护 (Georgiadis,1976)。
超声辐照下的便捷合成:通过超声介导缩合合成 4-羟基-6-甲基-3-(1-(苯亚氨基)乙基)-2H-吡喃-2-酮衍生物的新方法具有缩短反应时间和提高产率等优点,证明了吡喃衍生物在促进高效有机合成中的效用 (Wang 等人,2011)。
抗氧化活性:已经报道了由涉及 4-羟基-6-甲基-2-氧代-2H-吡喃-2-酮的伪多组分反应合成的新型吡喃并[4,3-b]色满-1-酮,其中一些衍生物显示出显着的抗氧化活性。这项研究突出了吡喃衍生物在开发新的抗氧化剂中的潜力 (Saher 等人,2018)。
抗菌活性:由 6-甲基吡喃-2-酮和 2-氨基苯并噻唑合成的新型 4-取代吡喃-2-酮衍生物经过抗菌活性评估,表明吡喃衍生物在药学化学中开发新型抗菌剂的潜力 (Hoti 等人,2017)。
安全和危害
未来方向
While specific future directions for “4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride” are not available, research in the field of organocatalysis is ongoing, with efforts being directed to develop novel heterogeneous organocatalysts . Additionally, cardiac inotropes, which are agents that alter the force or energy of muscular contractions, are being developed with new agents targeting novel mechanisms .
作用机制
生化分析
Biochemical Properties
4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cystathionine beta-lyase and cystathionine gamma-lyase, which are crucial enzymes in the methionine biosynthesis pathway . These interactions suggest that 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride can modulate amino acid metabolism and influence cellular functions.
Cellular Effects
The effects of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit ethylene production in plant cells, thereby affecting cell elongation and growth . In mammalian cells, it may impact gene expression related to stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of cystathionine beta-lyase and cystathionine gamma-lyase, leading to a decrease in their catalytic functions . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic regulation and stress response. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, affecting the methionine biosynthesis pathway . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cell type, tissue specificity, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its overall efficacy.
属性
IUPAC Name |
4-(2-aminoethoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-6-4-7(11-3-2-9)5-8(10)12-6;/h4-5H,2-3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVTWVWIOYXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





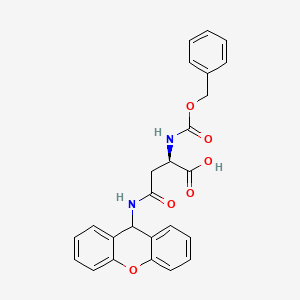
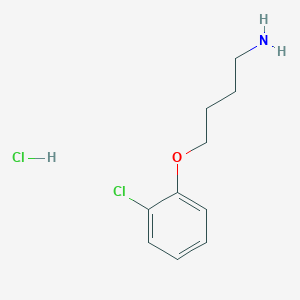
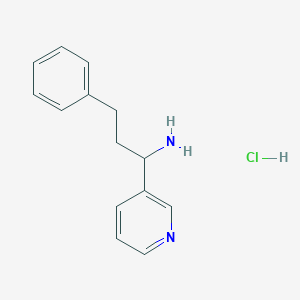
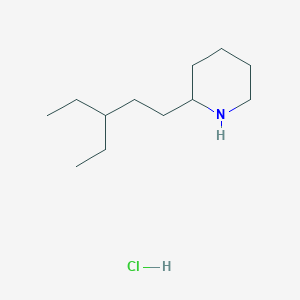
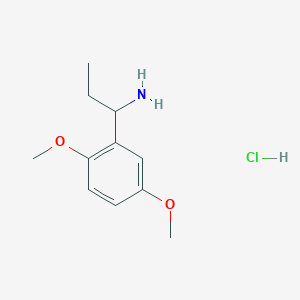
![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)
![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)
